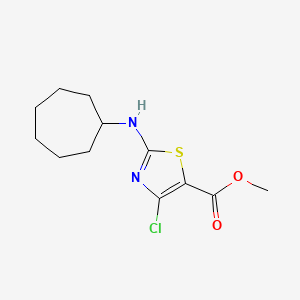

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate

Descripción

Propiedades

Fórmula molecular |

C12H17ClN2O2S |

|---|---|

Peso molecular |

288.79 g/mol |

Nombre IUPAC |

methyl 4-chloro-2-(cycloheptylamino)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H17ClN2O2S/c1-17-11(16)9-10(13)15-12(18-9)14-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,14,15) |

Clave InChI |

CVDUXBCHVYSUCI-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(N=C(S1)NC2CCCCCC2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with cycloheptylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the desired product in large quantities .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives.

Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.

Hydrolysis Products: The corresponding carboxylic acid and methanol

Aplicaciones Científicas De Investigación

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with essential biochemical pathways or by binding to DNA and proteins, disrupting their function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 and 4 of the thiazole ring. Key comparisons include:

Key Observations:

- Cycloheptylamino vs.

- Chloro vs. Dibromomethyl (Position 4): The chloro substituent is less electron-withdrawing than dibromomethyl, which may reduce electrophilic reactivity and alter metabolic stability .

- Thiazole vs.

Physicochemical Properties

- Hydrogen Bonding: The cycloheptylamino group’s secondary amine can act as a hydrogen bond donor, though its bulky aliphatic structure may limit directional interactions compared to aromatic amines (e.g., phenylamino) .

- Solubility and Stability: Compared to ethyl or methyl ester derivatives (e.g., ethyl 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylate), the methyl ester in the target compound may confer faster metabolic clearance due to esterase susceptibility .

Actividad Biológica

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate (CAS No. 1178172-95-6) features a thiazole ring substituted with a cycloheptylamine group and a carboxylate moiety. The structural formula can be represented as follows:

where and denote the respective number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor for specific enzymes and receptors.

1. Enzyme Inhibition

Research indicates that methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate exhibits inhibitory effects on several critical enzymes:

- Spleen Tyrosine Kinase (Syk) : This compound has been identified as a potent inhibitor of Syk, which is implicated in various inflammatory conditions such as asthma and rheumatoid arthritis .

- AChE and BuChE Inhibition : The compound's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was evaluated. Compounds with similar structures demonstrated IC50 values indicating effective inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

2. Antitumor Activity

In vitro studies have shown that thiazole derivatives can exhibit significant antitumor activity. For instance, related compounds have been screened against a panel of human tumor cell lines by the National Cancer Institute (NCI), revealing promising results against leukemia and melanoma cell lines . The structural characteristics contributing to this activity are under investigation.

Case Study 1: Syk Inhibition

A study conducted on methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate demonstrated its efficacy in inhibiting Syk in cellular models. The compound was tested in vitro using human peripheral blood mononuclear cells (PBMCs), showing a dose-dependent inhibition of Syk phosphorylation. This inhibition correlated with decreased production of pro-inflammatory cytokines, highlighting its therapeutic potential for inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of thiazole derivatives, including methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate. In models of oxidative stress-induced neurotoxicity, the compound exhibited protective effects by reducing cell death and promoting cell survival pathways. This suggests its potential role in developing treatments for neurodegenerative disorders .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate, and how can intermediates be characterized?

The synthesis of this compound typically involves multi-step reactions starting with thiazole ring formation, followed by substitution and esterification. For example, analogous aminothiazole derivatives are synthesized via cyclization of thiourea intermediates with α-haloketones or esters . Key intermediates can be characterized using:

Q. What spectroscopic methods are effective for characterizing this compound?

A combination of techniques is recommended:

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester group) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Multinuclear NMR (1H, 13C, DEPT-135) to resolve stereochemistry and substituent effects. For example, cycloheptylamino protons appear as multiplet signals in the δ 1.5–2.5 ppm range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Modify the cycloheptylamino group (e.g., replacing with pyridinyl or pyrimidinyl moieties) to assess steric/electronic effects on target binding .

- Bioassays : Evaluate EC50 values in cell-based assays (e.g., antiviral or anticancer models) to quantify potency .

- Therapeutic index (TI) : Compare cytotoxicity in target vs. non-target cell lines (e.g., TI >450 achieved in HCC models for similar aminothiazoles) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., NTRK kinases or flavivirus envelope proteins) .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize analogues .

- QSAR modeling : Corrogate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How can contradictions in crystallographic data be resolved using software like SHELX?

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

- Hydrogen bonding analysis : Use SHELXPRO to generate hydrogen bond tables and validate Etter’s graph-set patterns (e.g., R₂²(8) motifs) .

- Disorder modeling : Split occupancy atoms (e.g., cycloheptyl groups) using PART/SUMP constraints .

Q. What strategies improve metabolic stability and therapeutic index in analogues?

- Prodrug design : Replace the methyl ester with hydrolytically stable groups (e.g., dihydroxypropylamide) to reduce first-pass metabolism .

- Isotopic labeling : Use deuterated cycloheptyl groups to slow CYP450-mediated degradation .

- In vitro microsomal assays : Compare t₁/₂ in human liver microsomes (HLM) to prioritize stable candidates .

Q. How are hydrogen bonding patterns analyzed in its crystal structure?

Q. What are best practices for impurity profiling and stability studies?

- Forced degradation : Expose the compound to heat, light, and humidity, then monitor degradation products via HPLC (e.g., ethyl ester hydrolysis to carboxylic acid) .

- Stability-indicating methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to resolve impurities (e.g., des-chloro byproducts) .

- LCMS/MS : Identify trace impurities (e.g., m/z 733 [M+H]+ for oxidized metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.